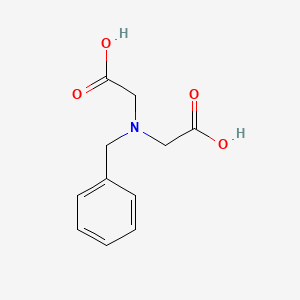

N-Benzyliminodiacetic acid

Description

The exact mass of the compound N-Benzyliminodiacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1003. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Benzyliminodiacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyliminodiacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[benzyl(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-10(14)7-12(8-11(15)16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQUPQVVCLFZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192915 | |

| Record name | N-Benzylaminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3987-53-9 | |

| Record name | N-(Carboxymethyl)-N-(phenylmethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3987-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylaminodiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003987539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3987-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylaminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylaminodiacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Benzyliminodiacetic Acid: Pathways and Mechanisms

Introduction: The Significance of N-Benzyliminodiacetic Acid

N-Benzyliminodiacetic acid (NBIDA) is a crucial chemical intermediate, highly valued for its sophisticated coordination chemistry and expanding applications in biological and pharmaceutical research.[1] Its unique molecular architecture, which features a benzyl group attached to an iminodiacetic acid core, imparts specific properties that distinguish it from simpler iminodiacetic acid derivatives.[1] NBIDA's primary role lies in its function as a versatile chelating agent, capable of forming stable complexes with a variety of metal ions. This characteristic is fundamental to its use in both academic and industrial research.[1]

In the realm of life sciences, NBIDA and its metal complexes are showing significant promise. They are utilized as ligands in enzyme studies to probe enzymatic mechanisms and functions.[1] Furthermore, emerging medical applications include their use in drug delivery systems and as precursors for novel compounds with significant antiproliferative and antimicrobial activities.[1] The presence of the benzyl group enhances the molecule's hydrophobicity and modulates its chelating properties, making it particularly suitable for applications that demand specific metal ion interactions and stability.[1] This guide provides an in-depth exploration of the primary synthetic pathways to N-Benzyliminodiacetic acid, detailing the reaction mechanisms and providing field-proven experimental protocols for researchers, scientists, and professionals in drug development.

Core Synthesis Pathways: A Comparative Overview

The synthesis of N-Benzyliminodiacetic acid can be effectively achieved through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and specific purity requirements. This guide will focus on the three most prevalent and practical methods:

-

Direct Carboxymethylation of Benzylamine: A straightforward approach involving the reaction of benzylamine with two equivalents of a haloacetic acid.

-

N-Alkylation of Iminodiacetic Acid: A classic nucleophilic substitution reaction where iminodiacetic acid is alkylated with a benzyl halide.

-

Reductive Amination of Benzaldehyde: A one-pot reaction that couples benzaldehyde with iminodiacetic acid in the presence of a reducing agent.

The following sections will delve into the mechanistic details and provide comprehensive protocols for each of these synthetic strategies.

Pathway 1: Direct Carboxymethylation of Benzylamine

This method is one of the most direct routes to N-Benzyliminodiacetic acid, proceeding via the nucleophilic substitution of a haloacetic acid by benzylamine. The reaction typically employs chloroacetic acid in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.

Reaction Mechanism

The reaction proceeds through a two-step nucleophilic substitution (SN2) mechanism.

-

First Carboxymethylation: The nitrogen atom of benzylamine, acting as a nucleophile, attacks the electrophilic carbon of the first molecule of chloroacetic acid. This results in the displacement of the chloride ion and the formation of N-benzylglycine.

-

Second Carboxymethylation: The secondary amine of N-benzylglycine then acts as a nucleophile to attack a second molecule of chloroacetic acid, leading to the final product, N-Benzyliminodiacetic acid.

A base, such as sodium hydroxide or sodium carbonate, is crucial to deprotonate the amine and neutralize the hydrochloric acid generated in each step, driving the reaction to completion.

Diagram: Carboxymethylation of Benzylamine

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of N-Benzyliminodiacetic Acid and its Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyliminodiacetic acid (NBIDA) is a versatile chelating agent that forms stable complexes with a variety of metal ions, leading to diverse coordination geometries and potential applications in catalysis and medicine.[1][2] This technical guide provides a detailed overview of the structural characteristics of NBIDA, focusing on its coordination behavior with transition metals. Due to the limited availability of crystallographic data for free NBIDA, this document centers on the well-characterized crystal and molecular structures of its cobalt(II) and nickel(II) complexes. Experimental protocols for the synthesis and structural determination of these complexes are detailed, and quantitative data on their molecular geometry are presented. Additionally, the known biological activities and proposed mechanisms of action for NBIDA complexes are discussed.

Introduction

N-Benzyliminodiacetic acid, a derivative of iminodiacetic acid, features a benzyl group attached to the nitrogen atom, which introduces steric bulk and enhances the hydrophobicity of the molecule.[2][3] These features influence its coordination chemistry and the properties of its metal complexes. NBIDA typically acts as a tridentate O,N,O'-ligand, coordinating to a central metal ion through the nitrogen atom and the oxygen atoms of its two carboxylate groups to form stable five-membered chelate rings.[1] The resulting metal complexes exhibit a range of coordination geometries, most notably distorted octahedral and square-planar, depending on the metal ion and other coordinating ligands.[1]

The biological activity of NBIDA complexes, particularly their antiproliferative and antimicrobial properties, has garnered significant interest in the field of medicinal chemistry and drug development.[2][3] Understanding the precise molecular geometry and crystal packing of these complexes is crucial for elucidating structure-activity relationships and designing new compounds with enhanced therapeutic potential.[2]

Synthesis and Crystallization

The synthesis of metal complexes of N-Benzyliminodiacetic acid generally involves the reaction of NBIDA with a corresponding metal salt in an aqueous solution. The resulting complexes can then be crystallized by slow evaporation.

Experimental Protocol: Synthesis of [Co(Bnida)(H₂O)₃]·H₂O and [Ni(p-NO₂Bnida)(H₂O)₃]·½H₂O

A detailed experimental protocol for the synthesis of cobalt(II) and nickel(II) complexes of N-benzyl- and N-(p-nitrobenzyl)iminodiacetic acids has been reported.[3] The general procedure is as follows:

-

Ligand Preparation: N-benzyliminodiacetic acid (BnidaH₂) or its derivative is dissolved in an aqueous solution of sodium hydroxide at a 1:2 molar ratio.

-

Reaction with Metal Salt: A solution of cobalt(II) or nickel(II) acetate in water is added dropwise to the ligand solution with stirring.

-

Crystallization: The resulting solution is filtered and left for slow evaporation at room temperature.

-

Crystal Collection: After several days, the formed crystals are collected by filtration, washed with a small amount of cold water, and air-dried.

Crystal Structure and Molecular Geometry

Crystal Structure of [Co(Bnida)(H₂O)₃]·H₂O and [Ni(p-NO₂Bnida)(H₂O)₃]·½H₂O

The crystal structures of [Co(Bnida)(H₂O)₃]·H₂O and [Ni(p-NO₂Bnida)(H₂O)₃]·½H₂O have been determined, revealing a distorted octahedral coordination environment around the central metal ion.[3] In both complexes, the N-arylalkyliminodiacetate anion acts as a tridentate ligand, coordinating to the metal in a facial (fac) arrangement.[3] The remaining three coordination sites are occupied by water molecules.[3] The crystal packing is further stabilized by a network of hydrogen bonds.[1]

Table 1: Crystallographic Data for NBIDA Metal Complexes

| Parameter | [Co(Bnida)(H₂O)₃]·H₂O | [Ni(p-NO₂Bnida)(H₂O)₃]·½H₂O |

|---|---|---|

| Formula | C₁₁H₁₇CoNO₈ | C₁₁H₁₅N₂NiO₈.₅ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 7.268(1) | 13.362(2) |

| b (Å) | 16.012(2) | 7.327(1) |

| c (Å) | 12.871(2) | 16.331(2) |

| **β (°) ** | 105.78(1) | 98.78(1) |

| **V (ų) ** | 1441.1(4) | 1579.0(4) |

| Z | 4 | 4 |

Data sourced from a study on Cobalt(II) and nickel(II) complexes with N-benzyl- and N-(p-nitrobenzyl)iminodiacetic acids.[3]

Molecular Geometry

The coordination of NBIDA to the metal center results in specific bond lengths and angles, defining the molecular geometry of the complex. The tridentate chelation of the NBIDA ligand leads to the formation of two five-membered rings with the metal ion.

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for [Co(Bnida)(H₂O)₃]·H₂O

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| Co1-O1 | 2.083(2) | O1-Co1-N1 | 79.5(1) |

| Co1-O3 | 2.094(2) | O3-Co1-N1 | 79.2(1) |

| Co1-N1 | 2.152(2) | O1-Co1-O3 | 103.5(1) |

| Co1-O5 | 2.101(2) | O5-Co1-N1 | 91.8(1) |

| Co1-O6 | 2.110(2) | O6-Co1-N1 | 170.1(1) |

| Co1-O7 | 2.071(2) | O7-Co1-N1 | 92.1(1) |

Data sourced from a study on Cobalt(II) and nickel(II) complexes with N-benzyl- and N-(p-nitrobenzyl)iminodiacetic acids.[3]

Biological Activity and Mechanism of Action

N-Benzyliminodiacetic acid and its metal complexes have demonstrated notable antiproliferative and antimicrobial activities.[2][3] The biological impact of these compounds is closely linked to their ability to form stable complexes with metal ions, particularly palladium(II), which have shown significant inhibition of cancer cell growth.[2]

While the precise signaling pathways for NBIDA complexes are not yet fully elucidated, the general mechanisms of cytotoxicity for metal complexes are thought to involve:

-

Induction of Apoptosis: Many metal complexes induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Generation of Reactive Oxygen Species (ROS): The redox activity of the metal center can lead to the overproduction of ROS, causing oxidative stress and damage to cellular components, including DNA and mitochondria.

-

DNA Interaction: Metal complexes can interact with DNA through covalent binding or non-covalent interactions, such as intercalation, which can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Conclusion

N-Benzyliminodiacetic acid is a ligand of significant interest due to its versatile coordination chemistry and the biological activities of its metal complexes. This guide has provided a comprehensive overview of the synthesis, crystal structure, and molecular geometry of representative cobalt(II) and nickel(II) complexes of NBIDA. The presented data and experimental protocols offer a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development. Further investigation into the precise mechanisms of action of NBIDA complexes will be crucial for the rational design of new therapeutic agents.

References

An In-depth Technical Guide to N-Benzyliminodiacetic Acid: Synthesis, Properties, and Applications in Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyliminodiacetic acid, a key organic chelating agent, and its coordination complexes are of significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of N-Benzyliminodiacetic acid, including its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, this document explores its role as a versatile ligand in the formation of metal complexes and discusses the antiproliferative and antimicrobial activities of these complexes, highlighting potential mechanisms of action relevant to drug discovery and development.

Chemical Identification and Properties

N-Benzyliminodiacetic acid is an organic compound that features a benzyl group attached to an iminodiacetic acid moiety. This structure allows it to act as a tridentate ligand, forming stable complexes with a variety of metal ions.

CAS Number: 3987-53-9

IUPAC Name: 2-[benzyl(carboxymethyl)amino]acetic acid

Physicochemical Data

A summary of the key physicochemical properties of N-Benzyliminodiacetic acid is presented in the table below. This data is essential for its application in experimental settings, including solubility and reaction condition considerations.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| Melting Point | 200-202 °C (decomposes) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in aqueous base |

Synthesis of N-Benzyliminodiacetic Acid

The synthesis of N-Benzyliminodiacetic acid is typically achieved through the dialkylation of benzylamine with a haloacetic acid, such as chloroacetic acid, in the presence of a base. This two-step process involves the initial formation of N-benzylglycine, which is subsequently alkylated to yield the final product.

Experimental Protocol: Synthesis via Carboxymethylation

This protocol details the synthesis of N-Benzyliminodiacetic acid from benzylamine and chloroacetic acid.

Materials:

-

Benzylamine

-

Chloroacetic acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

pH meter or pH indicator strips

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Step 1: Preparation of Sodium Chloroacetate. In a well-ventilated fume hood, dissolve chloroacetic acid (2.0 moles) in deionized water. Slowly add a solution of sodium hydroxide (2.0 moles) while stirring and cooling the mixture in an ice bath to control the exothermic reaction.

-

Step 2: N-alkylation of Benzylamine. To the sodium chloroacetate solution, add benzylamine (1.0 mole) dropwise with continuous stirring.

-

Step 3: Reaction. Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 4: Acidification. After the reaction is complete, cool the mixture to room temperature. Slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-Benzyliminodiacetic acid.

-

Step 5: Isolation and Purification. Collect the crude product by vacuum filtration and wash with cold deionized water to remove inorganic salts. Recrystallize the crude product from a hot ethanol/water mixture to obtain pure N-Benzyliminodiacetic acid.

-

Step 6: Drying. Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Synthesis Workflow Diagram

Coordination Chemistry and Applications

N-Benzyliminodiacetic acid is a versatile chelating agent that forms stable complexes with a wide range of metal ions, including transition metals like palladium(II), nickel(II), and copper(II).[1] The formation of these complexes is a key aspect of its utility in various applications.

Role in Drug Development

Metal complexes of N-Benzyliminodiacetic acid have demonstrated significant potential in therapeutic research, particularly for their antiproliferative and antimicrobial properties.

Antiproliferative Activity: Palladium(II) complexes of N-Benzyliminodiacetic acid have been shown to inhibit the growth of various cancer cell lines, with some studies reporting up to an 80% reduction in cell proliferation.[1] The proposed mechanism of action involves the induction of cell cycle arrest, a critical pathway in cancer progression.

Antimicrobial Properties: These metal complexes have also exhibited efficacy against several pathogenic bacterial strains, suggesting their potential as a basis for the development of new antimicrobial agents.[1] This is particularly relevant in the context of growing antibiotic resistance.

Proposed Mechanism of Antiproliferative Action

Conclusion

N-Benzyliminodiacetic acid is a compound of considerable interest due to its versatile coordination chemistry and the biological activities of its metal complexes. The synthetic route is well-established, and its potential applications in drug development, particularly in oncology and infectious diseases, are promising areas for future research. This guide provides foundational knowledge for researchers and scientists to explore the potential of N-Benzyliminodiacetic acid and its derivatives in their respective fields. Further investigation into the precise mechanisms of action and the development of more potent and selective analogs are warranted.

References

Key spectral data for N-Benzyliminodiacetic acid (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for N-Benzyliminodiacetic acid (NBIDA), a versatile chelating agent with significant applications in coordination chemistry and emerging roles in biological and pharmaceutical research.[1] This document presents predicted and comparative spectral data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Core Spectral Data

The following sections detail the expected spectral characteristics of N-Benzyliminodiacetic acid. Due to the limited availability of publicly accessible, raw experimental spectra for free N-Benzyliminodiacetic acid, the NMR and Mass Spectrometry data presented are predicted based on established principles and spectral data of analogous compounds. These predictions are intended to serve as a reference for researchers in the analysis and confirmation of N-Benzyliminodiacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for N-Benzyliminodiacetic acid are detailed below. These predictions are based on the analysis of substituent effects and comparison with similar molecular structures.

¹H NMR (Proton NMR) Spectral Data (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 2H |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |

| Benzylic (-CH₂-Ph) | ~ 3.8 | Singlet | 2H |

| Methylene (-CH₂-COOH) | ~ 3.3 | Singlet | 4H |

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C=O) | 170 - 180 |

| Aromatic (Quaternary C) | 135 - 140 |

| Aromatic (CH) | 125 - 130 |

| Benzylic (-CH₂) | 55 - 65 |

| Methylene (-CH₂-) | 50 - 60 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The expected IR absorption bands for N-Benzyliminodiacetic acid are listed below, with comparisons to the known spectrum of the structurally similar iminodiacetic acid.

Key IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | |

| C-H (Aromatic) | 3100 - 3000 | Medium | |

| C-H (Aliphatic) | 3000 - 2850 | Medium | |

| C=O (Carboxylic Acid) | 1730 - 1700 | Strong | |

| C=C (Aromatic) | 1600 - 1475 | Medium-Weak | Multiple bands expected. |

| C-N Stretch | 1250 - 1020 | Medium | |

| O-H Bend | 1440 - 1395 and 950 - 910 | Medium, Broad |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| Predicted [M+H]⁺ | 224.0863 |

Predicted Fragmentation Pattern:

The fragmentation of N-Benzyliminodiacetic acid in mass spectrometry is expected to proceed through several key pathways:

-

Loss of a carboxyl group (-COOH, 45 Da): This is a common fragmentation for carboxylic acids.

-

Loss of a carboxymethyl group (-CH₂COOH, 59 Da): Cleavage of the C-N bond can lead to this fragment.

-

Formation of the benzyl cation (C₇H₇⁺, 91 Da): This is a very stable carbocation and is often a prominent peak in the mass spectra of benzyl-containing compounds.

-

Formation of the tropylium ion (C₇H₇⁺, 91 Da): The benzyl cation can rearrange to the even more stable tropylium ion.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for N-Benzyliminodiacetic acid.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of N-Benzyliminodiacetic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). N-Benzyliminodiacetic acid has low solubility in chloroform-d.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

¹³C NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry N-Benzyliminodiacetic acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Acquire a background spectrum of the empty sample compartment before running the sample.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of N-Benzyliminodiacetic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

A trace amount of formic acid or ammonium hydroxide can be added to the solution to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively, in electrospray ionization.

Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

For fragmentation studies (MS/MS), the precursor ion of interest (e.g., m/z 224.0863 for [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of N-Benzyliminodiacetic acid.

Caption: Logical workflow for the spectral characterization of N-Benzyliminodiacetic acid.

References

N-Benzyliminodiacetic Acid: A Technical Guide to its Chelating Properties with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyliminodiacetic acid (BIDA) is a versatile tridentate chelating agent with significant potential across various scientific disciplines, including coordination chemistry, biomedical research, and drug development. Its molecular architecture, featuring a central nitrogen atom and two carboxylate groups, allows for the formation of stable, five-membered chelate rings with a wide array of metal ions. The presence of a benzyl group attached to the nitrogen atom imparts unique steric and electronic properties, influencing the selectivity and stability of its metal complexes. This technical guide provides an in-depth analysis of the chelating properties of BIDA, leveraging comprehensive data from its parent compound, Iminodiacetic acid (IDA), to offer quantitative insights into its coordination behavior. Detailed experimental protocols for the characterization of these interactions are provided, alongside visualizations of the chelation mechanism and experimental workflows.

Introduction to N-Benzyliminodiacetic Acid (BIDA)

N-Benzyliminodiacetic acid is an organic compound derived from iminodiacetic acid. As a chelating agent, it binds to metal ions through three donor atoms: the imino nitrogen and the two carboxylate oxygen atoms, classifying it as an O,N,O'-tridentate ligand.[1] This coordination forms stable five-membered chelate rings, a key factor in the high stability of the resulting metal complexes.[1]

The benzyl group distinguishes BIDA from its parent compound, IDA. This bulky, hydrophobic group influences the steric and electronic environment around the coordinated metal ion, which can enhance the selectivity and stability of the complexes compared to simpler ligands.[2] These properties make BIDA and its metal complexes subjects of interest for applications ranging from catalysis and materials science to potential therapeutic agents in medicine, including cancer therapy and antimicrobial development.[2][3]

Coordination Chemistry and Stability Constants

The stability of a metal-ligand complex in solution is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a stronger interaction and a more stable complex. The chelation of a metal ion (Mⁿ⁺) by a fully deprotonated ligand (L²⁻) can be described by stepwise formation constants, K₁ and K₂:

-

Mⁿ⁺ + L²⁻ ⇌ MLⁿ⁻² ; K₁ = [MLⁿ⁻²] / ([Mⁿ⁺][L²⁻])

-

MLⁿ⁻² + L²⁻ ⇌ ML₂ⁿ⁻⁴ ; K₂ = [ML₂ⁿ⁻⁴] / ([MLⁿ⁻²][L²⁻])

The overall stability constant (β₂) is the product of the stepwise constants (β₂ = K₁ * K₂).

Due to a lack of comprehensive published data for N-Benzyliminodiacetic acid, the following tables present the critically evaluated protonation and stability constants for its parent compound, Iminodiacetic acid (IDA). These values provide a fundamental benchmark for understanding the chelating capabilities of this class of ligands. The addition of the benzyl group in BIDA is expected to introduce steric hindrance, which may lead to slightly lower stability constants compared to those of IDA.

Protonation Constants of Iminodiacetic Acid (IDA)

Before binding to a metal ion, the ligand must be deprotonated. The protonation constants (often expressed as acid dissociation constants, pKa) govern the pH-dependent availability of the coordinating groups. IDA has two pKa values corresponding to its two carboxylic acid groups and a third related to the protonation of the amine group.

| Constant | pKa Value | Description |

| pKₐ₁ | 2.98 | Dissociation of the first carboxylic acid proton |

| pKₐ₂ | 9.89 | Dissociation of the second carboxylic acid proton |

Table 1: Protonation constants for Iminodiacetic acid (IDA) at 25°C.[1][4]

Stability Constants of Iminodiacetic Acid (IDA) with Various Metal Ions

The stability of IDA complexes with various divalent and trivalent metal ions has been extensively studied. The following table summarizes the stepwise (log K) and overall (log β) stability constants.

| Metal Ion | log K₁ (ML) | log K₂ (ML₂) | log β₂ (Overall) |

| Cu(II) | 10.55 | 6.88 | 17.43 |

| Ni(II) | 8.13 | 6.18 | 14.31 |

| Co(II) | 6.95 | 5.25 | 12.20 |

| Zn(II) | 7.03 | 5.08 | 12.11 |

| Fe(II) | 5.80 | 4.60 | 10.40 |

| Mn(II) | 4.00 | 3.00 | 7.00 |

| Cd(II) | 5.41 | 4.09 | 9.50 |

| Pb(II) | 7.23 | 4.57 | 11.80 |

| Ca(II) | 2.59 | - | 2.59 |

| Mg(II) | 2.82 | - | 2.82 |

| Fe(III) | 12.1 | - | 12.1 |

Table 2: Stepwise and overall stability constants for metal-IDA complexes in aqueous solution at 25°C and an ionic strength of 0.1 M.

The stability of these complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Thermodynamics of Chelation

The stability of a metal complex is governed by the Gibbs free energy change (ΔG) of its formation, which is related to the stability constant by the equation:

ΔG° = -RT ln(K) = -2.303 RT log(K)

The Gibbs free energy is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions:

ΔG° = ΔH° - TΔS°

-

Enthalpy change (ΔH°): Represents the heat released or absorbed during complex formation, reflecting the energy of the coordinate bonds formed. Exothermic reactions (negative ΔH°) are favorable.

-

Entropy change (ΔS°): Represents the change in disorder of the system. A positive ΔS° is favorable and is often driven by the release of water molecules from the metal ion's hydration shell upon chelation (the "chelate effect").

The table below presents the thermodynamic parameters for the formation of 1:1 complexes between IDA and selected divalent metal ions.

| Metal Ion | log K₁ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Cu(II) | 10.55 | -60.2 | -28.0 | +32.2 |

| Ni(II) | 8.13 | -46.4 | -18.4 | +28.0 |

| Co(II) | 6.95 | -39.7 | -14.2 | +25.5 |

| Zn(II) | 7.03 | -40.1 | -15.1 | +25.0 |

| Cd(II) | 5.41 | -30.9 | -15.5 | +15.4 |

Table 3: Thermodynamic parameters for the formation of 1:1 Metal-IDA complexes at 25°C and an ionic strength of 0.1 M.

The data indicate that the formation of these complexes is driven by both favorable enthalpy changes (formation of strong coordinate bonds) and favorable entropy changes (release of solvent molecules).

Experimental Protocols

The determination of protonation and stability constants is most commonly achieved through potentiometric titration.

Potentiometric Titration for Stability Constant Determination

This method, often employing the Irving-Rossotti technique, involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base.

Materials and Reagents:

-

N-Benzyliminodiacetic acid (BIDA) or Iminodiacetic acid (IDA)

-

Metal salt solution (e.g., M(NO₃)₂, MCl₂) of known concentration

-

Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

-

Standardized strong acid (e.g., 0.1 M HCl or HNO₃)

-

Inert background electrolyte (e.g., 1.0 M KNO₃ or NaClO₄) to maintain constant ionic strength

-

High-purity, deionized, and CO₂-free water

-

Calibrated pH meter with a glass electrode

-

Thermostatted titration vessel

-

Magnetic stirrer

Procedure:

-

Solution Preparation: Prepare the following solutions in the thermostatted vessel, maintaining a constant total volume and ionic strength:

-

Mixture A (Acid Blank): Strong acid + background electrolyte.

-

Mixture B (Ligand Blank): Strong acid + ligand solution + background electrolyte.

-

Mixture C (Metal-Ligand): Strong acid + ligand solution + metal salt solution + background electrolyte. (The ligand is typically in 5-10 fold excess of the metal ion).

-

-

Titration: Titrate each mixture with the standardized strong base. Record the volume of titrant added and the corresponding pH reading at regular intervals.

-

Data Analysis:

-

Plot the pH versus the volume of base added for all three titrations.

-

From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values using the data from titrations A and B. This allows for the determination of the ligand's protonation constants (pKa).

-

Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at various pH values using data from all three titrations.

-

Construct a "formation curve" by plotting n̄ versus pL (where pL = -log[L]).

-

The stepwise stability constants (log K₁ and log K₂) can be determined from this curve. For example, log K₁ is the value of pL at n̄ = 0.5, and log K₂ is the value of pL at n̄ = 1.5. More sophisticated computational programs are often used for precise calculation.

-

Visualizations

Chelation Mechanism

The following diagram illustrates the fundamental coordination of a divalent metal ion (M²⁺) by the tridentate N-Benzyliminodiacetic acid ligand, forming two stable five-membered rings.

References

- 1. Microcalorimetric determination of thermodynamic parameters for ionophore-siderophore host-guest complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iminodiacetic acid - Wikipedia [en.wikipedia.org]

N-Benzyliminodiacetic Acid and Its Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

N-Benzyliminodiacetic acid (NBIDA) and its derivatives represent a promising class of compounds with diverse biological activities. This technical guide provides an in-depth overview of their antiproliferative and antimicrobial properties, experimental protocols for their synthesis and evaluation, and insights into their mechanisms of action. The ability of NBIDA to form stable complexes with metal ions, significantly enhancing its therapeutic potential, is a central theme of this exploration.

Core Biological Activities

N-Benzyliminodiacetic acid serves as a versatile scaffold in medicinal chemistry. Its biological effects are closely linked to its structure, which features a benzyl group attached to an iminodiacetic acid core. This structure allows for modifications that can fine-tune its therapeutic properties. The primary biological activities reported for NBIDA and its derivatives are:

-

Antiproliferative Activity: NBIDA derivatives, particularly their metal complexes with palladium(II), have demonstrated significant potential in inhibiting the growth of various cancer cell lines. Research indicates that these compounds can reduce cell proliferation by up to 80%.

-

Antimicrobial Activity: These compounds have also shown notable efficacy against several pathogenic bacterial strains, presenting a potential avenue for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

The biological activity is often enhanced through the formation of metal complexes. The chelation of metal ions by the iminodiacetic acid moiety can lead to compounds with improved stability, altered redox potentials, and enhanced interaction with biological targets.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the antiproliferative and antimicrobial activities of N-Benzyliminodiacetic acid derivatives and related compounds.

Table 1: Antiproliferative Activity of N-Benzyl Derivatives and Metal Complexes

| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |

| N-benzyl-5-bromoindolin-2-one derivative 7d | MCF-7 (Breast) | 2.93 ± 0.47 | [1] |

| N-benzyl-5-bromoindolin-2-one derivative 7c | MCF-7 (Breast) | 7.17 ± 0.94 | [1] |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide 13e | MCF-7 (Breast) | 0.046 | [2] |

| Palladium(II) complex with N,N,O-donor terpene ligand | SH-SY5Y (Neuroblastoma) | < 0.1 | [3] |

| Palladium(II) complex with eddtrp ligand | HCT116 (Colon) | > Cisplatin | [3] |

Table 2: Antimicrobial Activity of N-Benzyl Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| N-2-chlorobenzyl imidazole | P. aeruginosa | 250 | |

| 4-(4-(benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 6358 | 30 | [4] |

| 4-(4-(benzylamino)butoxy)-9H-carbazole | S. pyogenes ATCC 19615 | 40 | [4] |

| 4-(4-(benzylamino)butoxy)-9H-carbazole | S. epidermidis ATCC 12228 | 50 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-Benzyliminodiacetic acid derivatives and the evaluation of their biological activity.

Synthesis of N-substituted Benzyliminodiacetic Acids (General Procedure)

This protocol describes a general method for the synthesis of N-benzyliminodiacetic acid and its para-substituted derivatives.

Materials:

-

Iminodiacetic acid

-

Appropriately substituted benzyl halide (e.g., benzyl chloride, p-chlorobenzyl chloride)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve iminodiacetic acid in an aqueous solution of sodium hydroxide.

-

To this solution, add the substituted benzyl halide dissolved in ethanol.

-

Reflux the reaction mixture for several hours.

-

After cooling, acidify the solution with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-substituted benzyliminodiacetic acid.

Synthesis of Palladium(II) Complexes with N-Benzyliminodiacetic Acid Derivatives (General Procedure)

This protocol outlines the synthesis of palladium(II) complexes with the synthesized NBIDA derivatives.

Materials:

-

N-substituted benzyliminodiacetic acid

-

Sodium tetrachloropalladate(II) (Na₂[PdCl₄])

-

Water

Procedure:

-

Dissolve the N-substituted benzyliminodiacetic acid in water, adjusting the pH to neutral with a dilute NaOH solution.

-

Add an aqueous solution of sodium tetrachloropalladate(II) dropwise to the ligand solution with constant stirring.

-

A precipitate of the palladium(II) complex will form.

-

Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Filter the resulting solid, wash with water and then with a small amount of cold ethanol.

-

Dry the complex in a desiccator over silica gel.

Antiproliferative Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

N-Benzyliminodiacetic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the N-Benzyliminodiacetic acid derivatives and incubate for 48-72 hours. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

The biological activity of N-Benzyliminodiacetic acid derivatives is mediated through various cellular mechanisms. The following diagrams illustrate the proposed signaling pathways and experimental workflows.

The anticancer mechanism of N-Benzyliminodiacetic acid metal complexes is believed to be multifactorial. These complexes can enter cancer cells and interact with nuclear DNA, either through intercalation between the base pairs or by binding to the grooves of the DNA helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Furthermore, these metal complexes can induce oxidative stress within the cancer cells by increasing the production of reactive oxygen species (ROS). Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, and can trigger the intrinsic pathway of apoptosis. This pathway involves mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death. The activation of caspases is a key event in the apoptotic process, and some N-benzyl derivatives have been shown to significantly increase the activity of caspase-3 and caspase-9.[1]

Conclusion

N-Benzyliminodiacetic acid and its derivatives, especially when complexed with metal ions, exhibit significant antiproliferative and antimicrobial activities. Their potential as therapeutic agents warrants further investigation. The ability to systematically modify their structure provides a powerful tool for optimizing their biological activity and developing novel drug candidates. The proposed mechanisms of action, involving DNA interaction and the induction of apoptosis through ROS production and caspase activation, offer clear targets for future drug design and development efforts. This guide provides a foundational understanding for researchers and scientists to build upon in the exploration of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent [mdpi.com]

- 3. DNA interaction, in vivo and in vitro cytotoxicity, reactive oxygen species, lipid peroxidation of -N, S donor Re(I) metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of N-Benzyliminodiacetic Acid: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, mechanistic underpinnings, and applications of a versatile chelating agent.

N-Benzyliminodiacetic acid (NBIDA) is a key chemical intermediate, distinguished by its unique molecular architecture that features a benzyl group attached to an iminodiacetic acid core. This structure imparts a blend of hydrophobicity and potent metal-chelating capabilities, making NBIDA a valuable tool in coordination chemistry and a versatile building block in the development of therapeutic agents. This guide provides a deep dive into the historical context, synthesis, and ever-expanding applications of this important compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Emergence

While a singular, definitive publication marking the "discovery" of N-Benzyliminodiacetic acid is not readily apparent in the historical chemical literature, its emergence can be understood within the broader context of the development of aminopolycarboxylic acids and chelating agents in the early to mid-20th century. The pioneering work on ethylenediaminetetraacetic acid (EDTA) and its analogues spurred significant interest in the synthesis of related compounds with tailored properties for metal ion sequestration. The introduction of various N-substituents to the iminodiacetic acid scaffold, such as the benzyl group, was a logical progression to modulate the steric and electronic properties of the resulting chelating agent, thereby influencing its stability constants with different metal ions and its solubility in various solvent systems.

The synthesis of N-substituted iminodiacetic acids was explored for their potential as tumor-localizing agents when complexed with radionuclides.[1] This line of research highlights the early interest in modifying the iminodiacetic acid structure to control the biological distribution of metal complexes.[2]

Core Synthetic Strategies

The synthesis of N-Benzyliminodiacetic acid is primarily achieved through two robust and well-established nucleophilic substitution pathways. The choice between these methods often depends on the availability and cost of the starting materials, as well as desired scale and purity requirements.

Method 1: N-Alkylation of Iminodiacetic Acid with Benzyl Halide

This approach involves the direct alkylation of the secondary amine of iminodiacetic acid with a benzyl halide, typically benzyl chloride or benzyl bromide. The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of iminodiacetic acid acts as the nucleophile.

The reaction is typically carried out in an aqueous alkaline medium. The base, such as sodium hydroxide or potassium carbonate, serves a dual purpose: it deprotonates the carboxylic acid groups to increase the solubility of the iminodiacetic acid in the aqueous phase and neutralizes the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards product formation. The nucleophilicity of the imino nitrogen is sufficient to displace the halide from the benzylic carbon. Benzyl halides are particularly effective alkylating agents in SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring.[3]

Experimental Protocol: Synthesis of N-Benzyliminodiacetic Acid from Iminodiacetic Acid and Benzyl Chloride

-

Materials:

-

Iminodiacetic acid

-

Benzyl chloride

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve iminodiacetic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.) with stirring.

-

To this solution, add benzyl chloride (1.05 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the N-Benzyliminodiacetic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from a hot water/ethanol mixture to obtain pure N-Benzyliminodiacetic acid.

-

Dry the purified product under vacuum.

-

Method 2: Carboxymethylation of Benzylamine

An alternative and commonly employed strategy is the double carboxymethylation of benzylamine using a haloacetic acid, such as chloroacetic acid or bromoacetic acid, or its corresponding sodium salt.

This reaction is also performed under basic conditions. The base is crucial for neutralizing the haloacetic acid and the hydrohalic acid formed during the nucleophilic substitution. The reaction proceeds in a stepwise manner. The primary amine of benzylamine first attacks one molecule of the haloacetate to form N-benzylglycine as an intermediate. This secondary amine is then deprotonated by the base, and a second nucleophilic attack on another molecule of the haloacetate yields N-Benzyliminodiacetic acid. The choice of base and control of stoichiometry are important to minimize the formation of byproducts.

Experimental Protocol: Synthesis of N-Benzyliminodiacetic Acid from Benzylamine and Chloroacetic Acid

-

Materials:

-

Benzylamine

-

Chloroacetic acid

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Activated charcoal

-

Deionized water

-

-

Procedure:

-

In a reaction vessel, prepare a solution of sodium hydroxide (4.0 eq.) in deionized water.

-

To this basic solution, add benzylamine (1.0 eq.) with stirring.

-

In a separate beaker, dissolve chloroacetic acid (2.2 eq.) in deionized water and neutralize it with a portion of the sodium hydroxide solution.

-

Slowly add the sodium chloroacetate solution to the benzylamine solution while maintaining the temperature below 40 °C.

-

After the addition is complete, heat the reaction mixture to 70-80 °C for 8-10 hours.

-

Monitor the reaction for the disappearance of benzylamine.

-

Once the reaction is complete, cool the mixture and, if necessary, treat with activated charcoal to decolorize the solution.

-

Filter the hot solution to remove the charcoal.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Cool the mixture and collect the precipitate by filtration.

-

Wash the product with cold water and dry to yield N-Benzyliminodiacetic acid.

-

Quantitative Data Summary

| Parameter | Method 1: Alkylation of Iminodiacetic Acid | Method 2: Carboxymethylation of Benzylamine |

| Starting Materials | Iminodiacetic acid, Benzyl chloride | Benzylamine, Chloroacetic acid |

| Base | Sodium hydroxide | Sodium hydroxide |

| Solvent | Water | Water |

| Typical Reaction Temp. | 80-90 °C | 70-80 °C |

| Typical Reaction Time | 4-6 hours | 8-10 hours |

| Typical Yield | 80-90% | 75-85% |

| Purification | Recrystallization | Recrystallization |

Visualization of Synthetic Pathways

Caption: Synthetic routes to N-Benzyliminodiacetic acid.

Applications in Research and Drug Development

The unique properties of N-Benzyliminodiacetic acid have led to its application in several areas of scientific research and development.

-

Coordination Chemistry: As a tridentate ligand, NBIDA forms stable complexes with a variety of metal ions.[4] These complexes are of interest for studying metal-ligand interactions and as catalysts in organic synthesis.

-

Pharmaceutical Intermediates: NBIDA serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential.[4] The iminodiacetic acid moiety can be a key structural element in the design of enzyme inhibitors and other biologically active compounds. The N-benzyl group can be a crucial pharmacophore, engaging in cation-π interactions with target proteins.[5]

-

Antiproliferative and Antimicrobial Agents: Metal complexes of NBIDA have demonstrated significant antiproliferative effects against cancer cell lines and antimicrobial properties against pathogenic bacteria.[4][6] The ability to modify the benzyl group allows for the fine-tuning of these biological activities, making NBIDA derivatives a promising area for the development of new anticancer and antimicrobial drugs.[6]

-

Drug Delivery Systems: The chelating properties of NBIDA are being explored for their potential in advanced drug delivery systems.[4] By forming complexes with metal ions, it may be possible to create novel formulations for targeted drug release.

Conclusion

N-Benzyliminodiacetic acid is a compound with a rich, albeit not explicitly documented, history rooted in the advancement of coordination chemistry. Its synthesis, achievable through straightforward and efficient methods, provides a versatile platform for a wide range of applications. For researchers in drug discovery and development, NBIDA and its derivatives offer a promising scaffold for the design of novel therapeutic agents with tailored biological activities. The continued exploration of this compound and its analogues is poised to yield further innovations in medicine and materials science.

References

- 1. [Tumor-localizing agents: synthesis of N-substituted iminodiacetic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. nbinno.com [nbinno.com]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to N-Benzyliminodiacetic Acid: Safety, Handling, and Storage

This guide provides comprehensive safety, handling, and storage information for N-Benzyliminodiacetic acid, intended for researchers, scientists, and professionals in drug development. The following procedures and data have been compiled from various safety data sheets (SDS) to ensure a thorough overview.

Hazard Identification and Classification

N-Benzyliminodiacetic acid is classified as an irritant.[1][2] The primary hazards are associated with skin and eye contact.[1][2][3]

GHS Hazard Summary

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|

| Skin Irritation | GHS07 (Harmful/Irritant)[2] | Warning[1][2][3] | H315: Causes skin irritation.[1][2][3] |

| Eye Irritation | GHS07 (Harmful/Irritant)[2] | Warning[1][2][3] | H319: Causes serious eye irritation.[1][2][3][4] |

| Respiratory Irritation | GHS07 (Harmful/Irritant)[2] | Warning[2][3] | H335: May cause respiratory irritation.[2][3] |

Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventative measures include washing skin thoroughly after handling (P264), wearing protective gloves and eye/face protection (P280), and avoiding breathing dust (P261).[1][2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling.

| Property | Value |

| CAS Number | 3987-53-9[2] |

| Molecular Formula | C₁₁H₁₃NO₄[2] |

| Molecular Weight | 223.228 g/mol [2] |

| Appearance | Off-white Powder/Solid[5] |

| Purity | ≥95%[2] |

| Chemical Stability | Stable under standard ambient conditions (room temperature).[4][6] |

Note: Detailed data on properties such as water solubility, partition coefficient, and decomposition temperature are not consistently available across sources.[4]

Safe Handling and Personal Protection

Proper handling procedures and the use of personal protective equipment (PPE) are essential to minimize exposure and associated risks.

Engineering Controls:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust.[1][7][8] A local exhaust ventilation system is recommended.[1]

Personal Protective Equipment (PPE) Summary:

| PPE Category | Recommendation | Standard Examples |

|---|---|---|

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1][4][7] | NIOSH (US) or EN 166 (EU)[7] |

| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber).[1] Gloves must be inspected before use. | EN 374 |

| Skin & Body Protection | Wear a laboratory coat, long-sleeved clothing, and closed-toe shoes to prevent skin exposure.[5][7] | N/A |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a suitable filter (e.g., P2 filter).[4] | N95 (US) or P1 (EN 143) |

Hygiene Measures:

Storage and Stability

Correct storage is vital for maintaining the integrity of the chemical and ensuring safety.

Storage Condition Summary:

| Parameter | Guideline |

|---|---|

| Container | Keep container tightly closed.[1][3][4][9] |

| Environment | Store in a cool, dry, and well-ventilated area.[3][7][9] |

| Incompatibilities | Avoid strong oxidizing agents.[6] |

| Long-term Storage | Store long-term in a cool, dry place.[3][9] |

| Storage Class | TRGS 510: Class 11 (Combustible Solids).[1][4] |

Emergency Procedures and First Aid

In case of accidental exposure, immediate and appropriate first aid is critical.

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][3] If you feel unwell, seek medical advice.[1]

-

Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice/attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes.[1][3] If present and easy to do, remove contact lenses.[1][3] Continue rinsing. If eye irritation persists, seek medical advice/attention.[1][3]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2] Call a physician or poison control center if you feel unwell.[2]

Accidental Release Measures (Spills):

-

Personal Precautions: Evacuate non-essential personnel. Wear suitable protective equipment as detailed in Section 3.[1] Avoid dust formation.

-

Containment: Cover drains to prevent entry into the sewer system.[4]

-

Cleanup: Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[7] Clean the affected area thoroughly.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[4][8] Do not mix with other waste.[4]

Toxicological and Ecological Information

Toxicological Summary:

-

The chemical, physical, and toxicological properties of N-Benzyliminodiacetic acid have not been thoroughly investigated.[4]

-

It is not classified as a known or anticipated carcinogen by IARC, NTP, or OSHA.[4]

-

The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1]

Ecological Summary:

-

Discharge into the environment should be avoided.[4]

-

No specific data on ecotoxicity is available in the provided sources.

Experimental Protocols

The safety data sheets referenced for this guide state the hazards of N-Benzyliminodiacetic acid (e.g., "Causes skin irritation") but do not provide the detailed experimental methodologies or raw data from the toxicological studies used to derive these classifications. The protocols below describe standardized emergency and handling procedures.

Protocol 1: Standard Handling Procedure

-

Risk Assessment: Before beginning work, perform a risk assessment for the planned experiment, considering the quantity of material to be used and the potential for dust generation.

-

PPE Donning: Put on all required PPE as specified in Section 3, including a lab coat, safety goggles, and appropriate gloves.

-

Engineering Controls: Perform all manipulations of solid N-Benzyliminodiacetic acid within a certified chemical fume hood to minimize inhalation exposure.

-

Weighing: When weighing the powder, use a draft shield or weigh it within the fume hood to prevent dust from dispersing.

-

Post-Handling: After completing the work, decontaminate the work area. Remove PPE carefully, avoiding skin contact with the outer surfaces of gloves.

-

Hygiene: Wash hands thoroughly with soap and water.

Protocol 2: Spill Response Procedure

-

Alerting: Immediately alert personnel in the vicinity of the spill.

-

Evacuation: If the spill is large, evacuate the immediate area.

-

PPE: Don appropriate PPE, including respiratory protection if significant dust is present.

-

Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent further dispersal.

-

Collection: Carefully sweep the contained material into a designated chemical waste container. Do not use a vacuum cleaner unless it is rated for hazardous dust.

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Label the waste container appropriately and arrange for disposal through a licensed hazardous waste contractor.

Visualized Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for the safe management of N-Benzyliminodiacetic acid in a laboratory setting.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. aksci.com [aksci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.es [fishersci.es]

- 8. benchchem.com [benchchem.com]

- 9. aksci.com [aksci.com]

Unveiling the Antiproliferative Potential of N-Benzyliminodiacetic Acid Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating challenge of cancer necessitates the exploration of novel therapeutic agents. Among these, metal-based complexes have emerged as a promising class of compounds with significant antiproliferative properties. This technical guide delves into the core aspects of N-Benzyliminodiacetic acid (BIDA) metal complexes as potential anticancer agents. While direct and extensive research on the antiproliferative effects of BIDA metal complexes is still an emerging field, this document consolidates the available information and provides a comprehensive framework for their evaluation. This guide will cover the synthesis, characterization, and, most importantly, the methodologies for assessing the cytotoxic and antiproliferative efficacy of these compounds. Drawing parallels from structurally related iminodiacetic acid derivatives and other metal complexes, we will explore potential mechanisms of action, including the induction of apoptosis and cell cycle arrest. Detailed experimental protocols and data presentation formats are provided to aid researchers in this burgeoning area of drug discovery.

Introduction

N-Benzyliminodiacetic acid (BIDA) is a versatile chelating agent capable of forming stable complexes with a variety of metal ions.[1][2] The therapeutic potential of metal complexes is an area of intense research, with compounds demonstrating a range of biological activities, including antimicrobial and anticancer effects.[3] Notably, palladium(II) complexes of BIDA have been highlighted for their significant potential to inhibit the growth of cancer cell lines, with some studies indicating a reduction in cell proliferation by as much as 80%.[3] The inherent structural features of BIDA, combined with the diverse coordination chemistry of transition metals, offer a rich scaffold for the design of novel antiproliferative agents.[2] This guide aims to provide a comprehensive resource for the systematic investigation of BIDA metal complexes in an oncology research setting.

Synthesis and Characterization

The synthesis of N-Benzyliminodiacetic acid metal complexes typically involves the reaction of N-Benzyliminodiacetic acid with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes is crucial to confirm their structure and purity. Standard analytical techniques include:

-

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

UV-Visible (UV-Vis) Spectroscopy

-

-

Mass Spectrometry (MS)

-

Elemental Analysis

-

X-ray Crystallography (for definitive structural elucidation)

Data Presentation: Antiproliferative Activity

A standardized method for presenting quantitative data is essential for comparing the efficacy of different BIDA metal complexes. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table provides a template for summarizing the cytotoxic activity of hypothetical BIDA metal complexes against various cancer cell lines.

| Complex ID | Metal Ion | Cancer Cell Line | IC50 (µM) | Reference |

| BIDA-Pd-01 | Palladium(II) | MCF-7 (Breast) | [Data not available] | [Hypothetical] |

| BIDA-Pd-01 | Palladium(II) | A549 (Lung) | [Data not available] | [Hypothetical] |

| BIDA-Pd-01 | Palladium(II) | HeLa (Cervical) | [Data not available] | [Hypothetical] |

| BIDA-Cu-01 | Copper(II) | MCF-7 (Breast) | [Data not available] | [Hypothetical] |

| BIDA-Cu-01 | Copper(II) | A549 (Lung) | [Data not available] | [Hypothetical] |

| BIDA-Cu-01 | Copper(II) | HeLa (Cervical) | [Data not available] | [Hypothetical] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the reliable assessment of antiproliferative effects. The following sections outline key methodologies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the BIDA metal complexes (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the BIDA metal complex at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

Protocol:

-

Cell Treatment: Treat cells with the BIDA metal complex at its IC50 concentration for a specified duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the evaluation of antiproliferative effects.

Apoptosis Induction Pathway

Caption: Potential apoptosis signaling pathways induced by BIDA metal complexes.

Cell Cycle Arrest Mechanism

Caption: Logical relationship for potential cell cycle arrest by BIDA metal complexes.

Conclusion and Future Directions

N-Benzyliminodiacetic acid metal complexes represent a promising, yet underexplored, class of compounds for anticancer drug development. This technical guide provides a foundational framework for researchers to systematically investigate their antiproliferative effects. The lack of extensive, publicly available data on the specific cytotoxicity and mechanisms of action of BIDA metal complexes underscores the need for further research in this area. Future studies should focus on synthesizing a diverse library of BIDA complexes with various metal centers and systematically evaluating their efficacy against a broad panel of cancer cell lines. Mechanistic studies, including the elucidation of specific signaling pathways and molecular targets, will be crucial for the rational design and optimization of these compounds as potential therapeutic agents.

References

Navigating the Antimicrobial Potential of N-Benzyl Moieties: A Technical Overview of N-Benzylated Heterocyclic Compounds

A Note to the Reader: Initial investigations for the antimicrobial properties of N-Benzyliminodiacetic acid did not yield specific research data within the public domain. Consequently, this technical guide has been broadened to address the antimicrobial activities of N-benzylated heterocyclic compounds, a promising area of research for which data is available. This pivot allows for a comprehensive exploration of the role of the N-benzyl group in conferring antimicrobial efficacy against various pathogenic bacteria.

Executive Summary